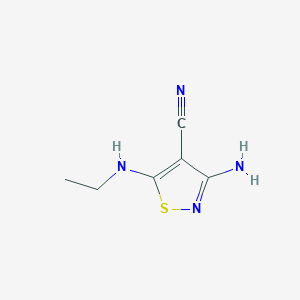![molecular formula C7H13N3O3 B14298131 Formamide, N,N-bis[2-(formylamino)ethyl]- CAS No. 112343-40-5](/img/structure/B14298131.png)
Formamide, N,N-bis[2-(formylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N,N-bis[2-(formylamino)ethyl]- is a chemical compound that belongs to the class of formamides Formamides are derivatives of formic acid and are characterized by the presence of the formyl group (CHO) attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of formamide, N,N-bis[2-(formylamino)ethyl]- can be achieved through several methods. One efficient method involves the use of sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This catalyst promotes the preparation of N,Nʹ-diphenylformamidines from various aromatic amines and ethyl orthoformate under solvent-free conditions . The reaction typically occurs at elevated temperatures and yields the desired product in good-to-high yields.
Industrial Production Methods: In industrial settings, formamides are often produced through the carbonylation of ammonia. This process involves the reaction of carbon monoxide with ammonia to form formamide. An alternative method involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Análisis De Reacciones Químicas
Types of Reactions: Formamide, N,N-bis[2-(formylamino)ethyl]- undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the presence of the formyl and amine groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of formamides include formic acid, ethyl orthoformate, and various catalysts such as sulfonated rice husk ash and sulfated zirconia . Reaction conditions often involve elevated temperatures and solvent-free environments to promote efficient synthesis.
Major Products: The major products formed from the reactions of formamide, N,N-bis[2-(formylamino)ethyl]- include various substituted formamidines and formamides. These products are valuable intermediates in organic synthesis and have applications in the production of pharmaceuticals and other chemicals .
Aplicaciones Científicas De Investigación
Formamide, N,N-bis[2-(formylamino)ethyl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of formamidines, isocyanides, and other valuable intermediates . In biology and medicine, formamides are used in the synthesis of various drugs including antibiotics and cancer chemotherapeutic agents . In industry, formamides are used as solvents for processing polymers and as chemical feedstock for the manufacture of pharmaceuticals, herbicides, and pesticides .
Mecanismo De Acción
The mechanism of action of formamide, N,N-bis[2-(formylamino)ethyl]- involves its ability to participate in various chemical reactions due to the presence of the formyl and amine groups. These groups can undergo nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved in these reactions depend on the specific chemical environment and the reagents used .
Comparación Con Compuestos Similares
Formamide, N,N-bis[2-(formylamino)ethyl]- can be compared with other similar compounds such as dimethylformamide and N,N-bis(2-cyanoethyl)formamide. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. For example, dimethylformamide is widely used as a solvent in organic synthesis, while N,N-bis(2-cyanoethyl)formamide is used in the synthesis of nitriles and other valuable intermediates .
List of Similar Compounds:- Dimethylformamide
- N,N-bis(2-cyanoethyl)formamide
- N,Nʹ-diphenylformamidine
These compounds highlight the diversity and versatility of formamides in various chemical applications.
Propiedades
Número CAS |
112343-40-5 |
|---|---|
Fórmula molecular |
C7H13N3O3 |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
N-[2-[2-formamidoethyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C7H13N3O3/c11-5-8-1-3-10(7-13)4-2-9-6-12/h5-7H,1-4H2,(H,8,11)(H,9,12) |
Clave InChI |
NTTPNQCENHDBNP-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCNC=O)C=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


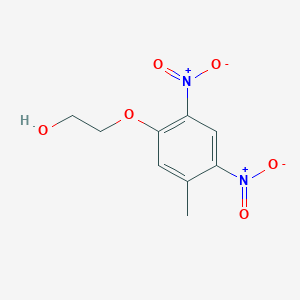
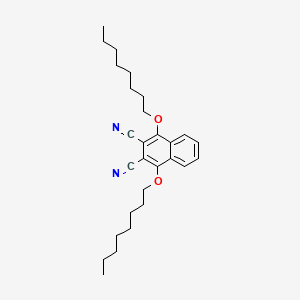
![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
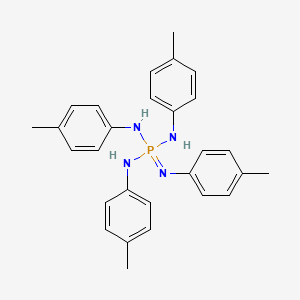
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
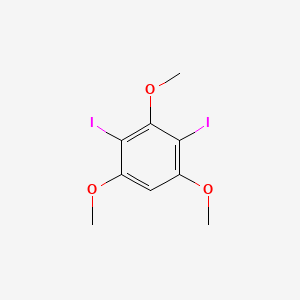
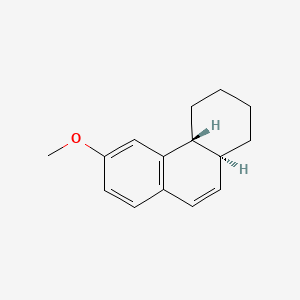

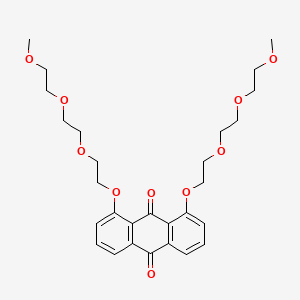
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)
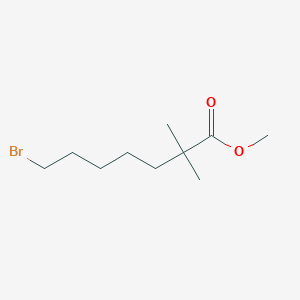
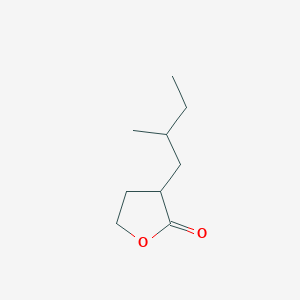
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
